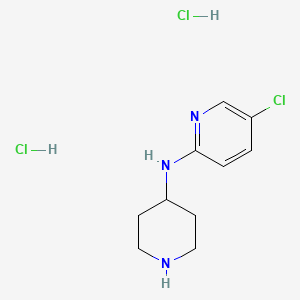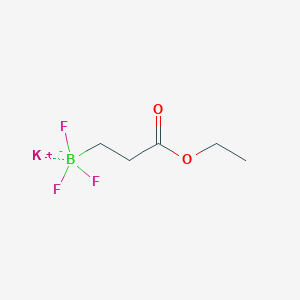
5-氯-N-(哌啶-4-基)吡啶-2-胺二盐酸盐
描述
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 and its IUPAC name is N-(5-chloro-2-pyridinyl)-N-(4-piperidinyl)amine dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.62 . It is a powder that is stored at room temperature .科学研究应用
合成和化学性质
- 5-氯-N-(哌啶-4-基)吡啶-2-胺二盐酸盐是合成强效脱氧胞苷激酶 (dCK) 抑制剂的关键中间体,这些抑制剂对于开发新的癌症疗法至关重要。一种实用的合成方法提供了一条经济的途径,展示了其在药物化学中的重要性 (Zhang 等人,2009)。
- 另一个应用是在合成手性 N-(4-(哌啶-1-基)吡啶-2-基)酰胺衍生物中,展示了其在创建立体选择性催化剂方面的潜力。这强调了该化合物在促进对映选择性合成中的作用,这对生产具有特定活性的药物很重要 (Tian 等人,2012)。
生物活性与潜在治疗应用
- 5-氯-N-(哌啶-4-基)吡啶-2-胺二盐酸盐的结构与新型血管扩张剂的开发有关。这表明其在创建心血管疾病药物中的用途,表明具有广泛的治疗潜力 (Girgis 等人,2008)。
- 在合成有机化学中,它充当合成各种化合物的中间体,包括那些具有作为物质 P 拮抗剂的潜力的化合物。这突出了其在发现和开发针对与神经递质物质 P 相关疾病(如疼痛和呕吐)的新疗法中的重要性 (Knoops 等人,1997)。
分子结构与设计
- 对其分子结构的研究促进了镇痛剂的开发,证明了该化合物在止痛药创新设计中的作用。这强调了了解化学结构对于开发新的治疗剂的重要性 (Aggarwal 等人,2020)。
作用机制
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks), which are promising therapeutic targets for cancer treatment .
Mode of Action
It can be inferred that similar compounds bind directly to their targets (like cdks), thereby suppressing their downstream signaling pathways .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways downstream of its targets, such as those involved in cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
生化分析
Biochemical Properties
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, where it acts as an activator . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce the expression of HIF-1α protein and downstream target genes such as p21, which are involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by altering the glycolytic pathway, thereby impacting energy production and cell survival.
Molecular Mechanism
At the molecular level, 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced cell proliferation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and accumulation in target tissues . The compound’s distribution is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is critical for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects . Targeting signals and post-translational modifications play a key role in directing the compound to these locations, ensuring its proper function and interaction with cellular components.
属性
IUPAC Name |
5-chloro-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCWXWDTIFYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















